Nickel dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Nickel dioxide and its nanoparticles are synthesized through several methods, each offering unique advantages. Techniques such as solvothermal, physical, and chemical approaches, including microwave-assisted methods and combustion synthesis, have been developed to optimize the production of nickel dioxide nanoparticles with desired characteristics (Jaji et al., 2020); (Bhosale & Bhanage, 2015); (Vijayadarshan et al., 2017). These methods are refined to control the particle size, morphology, and crystallinity, which are crucial for the material's application in catalysis, energy storage, and other areas.

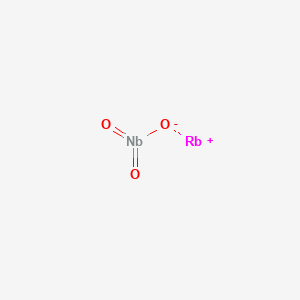

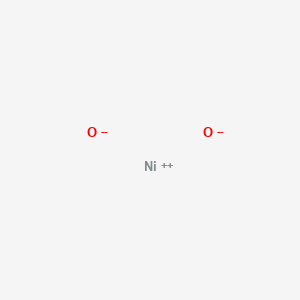

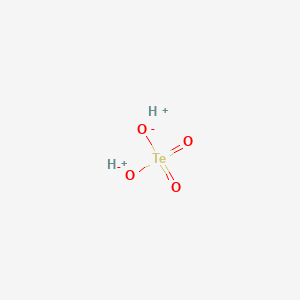

Molecular Structure Analysis

The molecular structure of nickel dioxide nanoparticles is determined using various characterization techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM). These analyses provide insights into the crystalline structure, morphology, and particle size, essential for understanding the material's properties and potential applications (Maurya et al., 2017); (Din et al., 2018).

Chemical Reactions and Properties

Nickel dioxide nanoparticles exhibit unique chemical reactions and properties, including catalytic activity and interactions with various chemical species. These properties are explored through studies on catalysis, where nickel dioxide nanoparticles have shown significant potential in enhancing reaction rates and selectivity (Kumar et al., 2011).

Physical Properties Analysis

The physical properties of nickel dioxide, such as optical characteristics and magnetic properties, are closely linked to their nanostructured form. These properties are investigated using techniques like photoluminescence spectroscopy and magnetic measurements, providing insights into the material's band gap and magnetic behavior, which are pertinent to applications in photonics and spintronics (Meybodi et al., 2012).

Chemical Properties Analysis

The chemical properties of nickel dioxide, including its reactivity and stability, are crucial for its application in areas such as electrocatalysis and environmental remediation. Studies have focused on the material's electrocatalytic activity, photocatalytic efficiency, and interactions with other chemical species, revealing its potential in energy conversion and pollutant degradation (Ezhilarasi et al., 2020).

Mechanism of Action

Target of Action

Nickel dioxide (NiO2) primarily targets the process of electrocatalytic reduction of carbon dioxide (CO2) . This process is considered an effective strategy for mitigating the energy crisis and the greenhouse effect . Nickel is widely used in single-atom catalysts (SACs) owing to its special electronic structure .

Mode of Action

Nickel dioxide interacts with its targets through a process known as electrocatalytic reduction . In this process, nickel single-atom catalysts (Ni-SACs) provide a promising strategy for the electrochemical reduction of CO2 to CO . The CO2 to CO conversion along the trans path has a lower energy barrier because the trans-COOH intermediate is more stable than cis-COOH . The CO2 is converted into trans-COOH with a lower barrier .

Biochemical Pathways

The biochemical pathways affected by nickel dioxide involve the conversion of CO2 into useful chemicals . This process is essential for addressing environmental, ecological, and climate problems . Nickel plays a central role in these pathways as an essential element for a variety of enzymes . The evolution of nickel as a nutrient in living organisms is intimately linked to the earth’s geochemistry .

Pharmacokinetics

The pharmacokinetics of nickel dioxide, particularly in the form of nanoparticles, is an area of active research It is known that nickel nanoparticles have unique physicochemical features such as biochemical, magnetic, optical, and electrical changes at the cellular, atomic, and molecular levels .

Result of Action

The result of nickel dioxide’s action is the reduction of CO2 to CO . This process is considered an effective strategy for mitigating the energy crisis and the greenhouse effect . The CO2 to CO conversion along the trans path has a lower energy barrier because the trans-COOH intermediate is more stable than cis-COOH . The CO2 is converted into trans-COOH with a lower barrier .

Action Environment

The action of nickel dioxide can be influenced by various environmental factors. Coordination environment engineering on nickel single-atom catalysts for CO2 electroreduction has emerged as a promising strategy to boost the activity of single atom catalysts (SACs) in electrocatalytic CO2 reduction reactions (CO2 RR) .

Safety and Hazards

Future Directions

properties

IUPAC Name |

nickel(2+);oxygen(2-) |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ni.2O/q+2;2*-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRHPUNCYMXRSMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[Ni+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NiO2-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601014246 |

Source

|

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.692 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxo(oxonickeliooxy)nickel | |

CAS RN |

12035-36-8 |

Source

|

| Record name | Nickel dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601014246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)